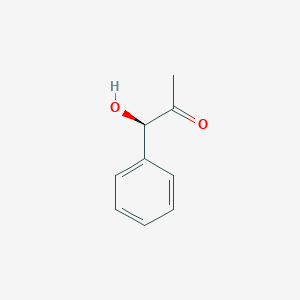

(R)-1-Hydroxy-1-phenylacetone

Übersicht

Beschreibung

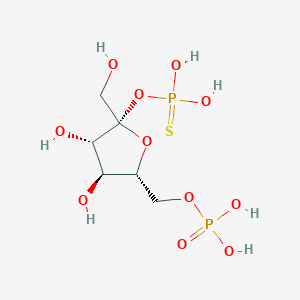

"(R)-1-Hydroxy-1-phenylacetone" is a chiral α-hydroxyketone, playing a critical role as a synthon in the synthesis of pharmaceuticals with α- and β-adrenergic properties (Li et al., 2017).

Synthesis Analysis

- An enzymatic method was developed for the preparation of (R)-phenylacetyl carbinol (R-PAC), a compound closely related to "(R)-1-Hydroxy-1-phenylacetone," using Escherichia coli acetohydroxyacid synthase I as a catalyst. This method achieved an isolated yield of 80.6% and an enantiomeric excess of over 98% (Li et al., 2017).

Molecular Structure Analysis

- The molecular structure of closely related compounds involves complex stereochemistry, as demonstrated in the synthesis of α-hydroxy-α-phenyl-α-(1-propyn-3-yl)acetic acid. This compound's synthesis enabled determination of the (R/S) conformation at its center, illustrating the intricate stereochemical considerations in synthesizing such molecules (McPherson & Knapp, 1996).

Chemical Reactions and Properties

- The synthesis of α,β-unsaturated ethyl ketones through cross-hydrocarbonylation of acetylenes and ethylene with carbon monoxide and hydrogen underlines the chemical versatility of phenylacetone derivatives. Such reactions proceed with high stereo- and regioselectivity (Hong, Mise, & Yamazaki, 1987).

- Aromatic aldehydes or ketones, including those derived from phenylacetic acids and α-hydroxyphenylacetic acids, can be synthesized through copper-catalyzed aerobic oxidative decarboxylation. This process highlights the chemical reactivity of compounds structurally related to "(R)-1-Hydroxy-1-phenylacetone" (Feng & Song, 2014).

Physical Properties Analysis

- The properties of compounds similar to "(R)-1-Hydroxy-1-phenylacetone" often include high thermal stability and solubility in common organic solvents, as seen in the synthesis of functional phenylacetylene derivatives (Lai et al., 2006).

Chemical Properties Analysis

- The chemical behavior of related compounds, such as the formation of different aldehydes, acids, or esters through transformations of unsaturated 1,2-diacetates, illustrates the chemical properties of phenylacetone derivatives. This behavior underscores the synthetic utility and flexibility of these compounds (Ariza et al., 2006).

Wissenschaftliche Forschungsanwendungen

Enzymatic Methods : An improved enzymatic method using Escherichia coli acetohydroxyacid synthase I for preparing (R)-phenylacetyl carbinol demonstrates yields of 80.6% with a higher than 98% ee value. This finding promotes synthetic applications in enzymatic methods (Li, Liu, Hui, & Gao, 2017).

Nanocatalysis : Phosphine ligands enhance the chemoselectivity of Rh nanoparticle catalysts for hydrogenation of aromatic compounds, suggesting potential applications in nanocatalysis (Snelders, Yan, Gan, Laurenczy, & Dyson, 2012).

Stereoselective Synthesis : Enantioselective hydrogenation of 1-phenyl-1,2-propanedione in pressurized reactors can produce 1-hydroxy-1-phenylpropanone with a 64% enantiomeric excess. This method is promising for the synthesis of diols (Toukoniitty et al., 2001).

Polyhydroxylated Chains Construction : 1-phenylprop-2-ynyl acetate is useful for the stereoselective construction of polyhydroxylated chains, enabling efficient chirality transfer from C1 to C3 by regio- and stereoselective [3,3]-sigmatropic rearrangement (Ariza, García, Georges, & Vicente, 2006).

Pharmaceutical Manufacturing : The TM_pheDH enzyme, engineered by directed evolution, enables highly enantioselective reductive amination of ketone, a key reaction in sustainable pharmaceutical manufacturing (Ye, Toh, Yang, Adams, Snajdrova, & Li, 2015).

Metabolic Studies : Studies on the in vitro metabolism of propiophenone and phenylacetone show species and cofactor differences, highlighting the role of NADH in reducing phenylacetone to 1-phenyl-2-propanol more efficiently than NADPH (Coutts, Prelusky, & Jones, 1981).

Enantioselective Cyanohydrin Synthesis : The flax hydroxynitrile lyase (LuHNL) effectively synthesizes optically active cyanohydrins from aromatic ketones, with productivity and selectivity influenced by carbon chain length and aromatic substitution type (Roberge, Fleitz, Pollard, & Devine, 2007).

Radical Polymerization Processes : Laser flash photolysis of photoinitiators produces nucleophilic radicals with high addition rate constants to acrylates and oxygen, benefiting free radical polymerization processes (Jockusch & Turro, 1999).

Eigenschaften

IUPAC Name |

(1R)-1-hydroxy-1-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFFNPODXBJBPW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313240 | |

| Record name | (R)-Phenylacetylcarbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Hydroxy-1-phenylacetone | |

CAS RN |

1798-60-3 | |

| Record name | (R)-Phenylacetylcarbinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetylcarbinol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Phenylacetylcarbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-hydroxy-1-phenylacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETYLCARBINOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V3493I8FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary methods for producing R-PAC?

A1: R-PAC can be produced through two main methods:

- Biotransformation: This environmentally friendly approach utilizes enzymes like pyruvate decarboxylase (PDC) to catalyze the stereospecific condensation of benzaldehyde and pyruvate, yielding primarily the desired (R)-PAC. [, , , , , ]

Q2: Which microorganisms are promising sources of PDC for R-PAC biotransformation?

A2: Several yeast species have shown potential as biocatalysts for R-PAC production, including:

- Candida utilis [, , ]

- Candida tropicalis [, , ]

- Saccharomyces cerevisiae [, ]

- Hansenula polymorpha [, ]

- Brettanomyces lambicus [, ]

Q3: What are the challenges associated with using whole-cell biocatalysts for R-PAC production?

A3: While promising, whole-cell systems present challenges such as substrate and product toxicity, by-product formation (e.g., acetoin), and the need for optimal fermentation conditions. [, , ]

Q4: How can the efficiency of enzymatic R-PAC production be improved?

A4: Research suggests several strategies for optimization:

- Enzyme engineering: Creating PDC mutants with enhanced activity, stability, and substrate specificity. [, , ]

- Reaction engineering: Employing two-phase systems with organic solvents like octanol to increase substrate solubility and reduce product inhibition. [, , , ]

- Process optimization: Identifying optimal pH, temperature, substrate concentrations, and feeding strategies. [, , , ]

Q5: What is the molecular formula and weight of R-PAC?

A5: The molecular formula for R-PAC is C9H10O2, with a molecular weight of 150.17 g/mol.

Q6: How does PDC catalyze the formation of R-PAC?

A6: PDC, a thiamine diphosphate (ThDP)-dependent enzyme, catalyzes the decarboxylation of pyruvate to acetaldehyde. This acetaldehyde then undergoes a carboligation reaction with benzaldehyde, forming R-PAC. [, ]

Q7: Is PDC specific for producing only R-PAC?

A7: While PDC primarily produces R-PAC, it can also catalyze the formation of by-products like acetoin through the condensation of two acetaldehyde molecules. [, , ]

Q8: What are the potential applications of R-PAC beyond ephedrine and pseudoephedrine synthesis?

A8: R-PAC serves as a versatile chiral building block for various pharmaceuticals and fine chemicals. Research explores its potential in synthesizing compounds with α and β adrenergic properties, as well as other biologically active molecules. [, ]

Q9: How does computational chemistry contribute to R-PAC research?

A9: Computational tools assist in:

- Understanding the catalytic mechanism of PDC: Molecular modeling and simulation studies provide insights into enzyme-substrate interactions and reaction pathways. [, ]

- Designing improved PDC variants: Structure-based rational design and directed evolution approaches leverage computational analysis to identify beneficial mutations for enhanced activity and selectivity. [, ]

- Predicting the properties of novel R-PAC derivatives: QSAR models and virtual screening can aid in exploring the structure-activity relationship and identifying compounds with improved pharmacological profiles. []

Q10: How do structural modifications of R-PAC affect its activity and properties?

A10: Research on ω-transaminases, enzymes utilizing R-PAC as a substrate, highlights the impact of substrate specificity on enzyme activity. Modifying the R-PAC structure can significantly influence its interaction with the enzyme active site, impacting the reaction rate and selectivity. []

Q11: What factors influence the stability of R-PAC?

A11: R-PAC's stability can be affected by factors like:

- Temperature: Elevated temperatures can lead to degradation. []

- pH: Extreme pH conditions can promote decomposition. [, ]

- Presence of certain metal ions: Some metal ions might enhance while others might inhibit enzyme activity and stability. []

- Organic solvents: While some solvents enhance production, they can also impact enzyme stability depending on their nature and concentration. [, ]

Q12: Are there strategies for improving R-PAC stability and formulation?

A12: Research suggests:

- Optimizing storage conditions: Maintaining appropriate temperature and pH ranges. []

- Developing suitable formulations: Incorporating stabilizing agents and excipients to protect against degradation and improve solubility. []

Q13: What are the environmental considerations for R-PAC production?

A13: Biocatalytic approaches utilizing renewable resources and generating minimal waste are favored for their reduced environmental impact compared to traditional chemical synthesis. [, ]

Q14: Are there strategies for mitigating the environmental impact of R-PAC production?

A14: Research focuses on:

- Developing efficient biocatalysts: Employing whole-cell systems capable of utilizing inexpensive and renewable carbon sources like dried longan extract and molasses. [, ]

- Optimizing reaction conditions: Minimizing solvent usage and waste generation through process intensification and recycling strategies. [, ]

- Exploring alternative, sustainable solvents: Utilizing ionic liquids or deep eutectic solvents with lower toxicity profiles. []

Q15: What resources are available for researchers working with R-PAC?

A15: Several resources aid in R-PAC research:

- High-throughput screening platforms: Enabling rapid analysis of enzyme activity and screening of large libraries of mutants. []

Q16: How has research on R-PAC evolved over time?

A16: Initial focus was on optimizing traditional fermentation processes. Recent research has shifted towards developing efficient enzymatic methods, exploring novel biocatalysts, and utilizing advanced reaction engineering strategies. [, ]

Q17: What are the cross-disciplinary applications of R-PAC research?

A17: R-PAC research integrates:

- Biochemistry: Understanding enzyme mechanisms and structure-function relationships. [, ]

- Biotechnology: Developing efficient biocatalysts and bioprocesses for industrial applications. [, , ]

- Chemical engineering: Optimizing reaction and separation processes for enhanced productivity and sustainability. [, , ]

- Pharmaceutical sciences: Exploring the therapeutic potential of R-PAC derivatives and improving drug delivery strategies. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)

![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)

![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)

![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)